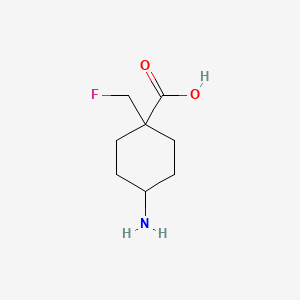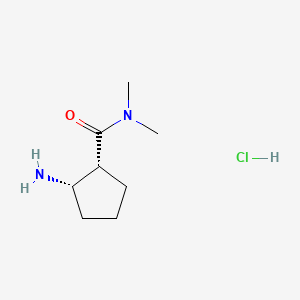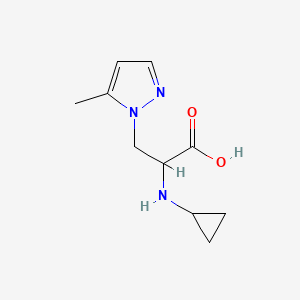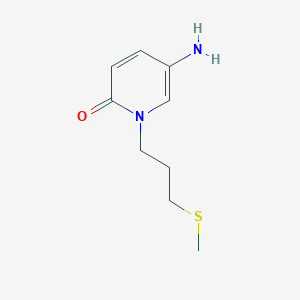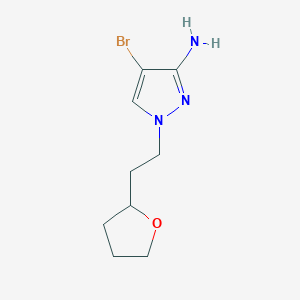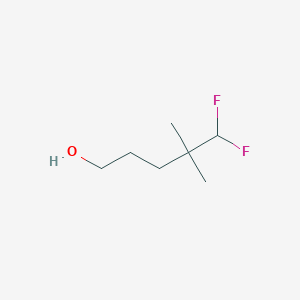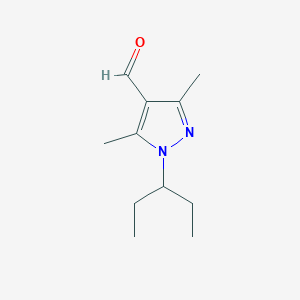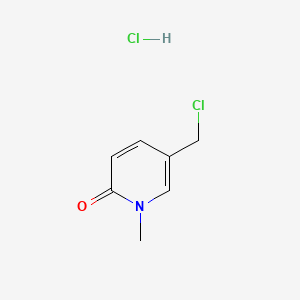
5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-onehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-onehydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloromethyl group attached to a dihydropyridinone ring. The presence of the hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-onehydrochloride typically involves the chloromethylation of 1-methyl-1,2-dihydropyridin-2-one. This reaction can be carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid catalyst like hydrochloric acid. The reaction is usually conducted under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination. The final product is typically purified through crystallization or recrystallization techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-onehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides or other oxidized forms.
Applications De Recherche Scientifique
5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-onehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-onehydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The compound may also interact with cellular pathways, influencing processes such as cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloromethyl-2-methoxy-benzaldehyde: This compound has a similar chloromethyl group but differs in its aromatic structure.
5-Chloromethyl-2-hydroxyl-benzaldehyde: Another similar compound with a hydroxyl group instead of a methoxy group.
Uniqueness
5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-onehydrochloride is unique due to its dihydropyridinone ring structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H9Cl2NO |
|---|---|
Poids moléculaire |
194.06 g/mol |
Nom IUPAC |
5-(chloromethyl)-1-methylpyridin-2-one;hydrochloride |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-9-5-6(4-8)2-3-7(9)10;/h2-3,5H,4H2,1H3;1H |
Clé InChI |
WJEHIGBPQMRRDO-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=CC1=O)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


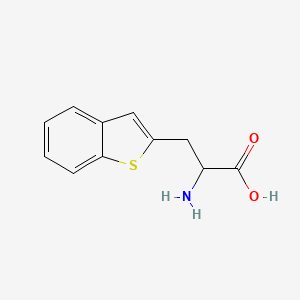

![Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate](/img/structure/B13623277.png)
